molecular formula C21H24N2O4 B2806157 N-(3,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899755-02-3

N-(3,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No. B2806157
CAS RN: 899755-02-3
M. Wt: 368.433
InChI Key: KBKHJFBZZPDYFC-UHFFFAOYSA-N
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Description

“N-(3,4-DIMETHOXYBENZOYL)-N’-(3,4-DIMETHOXYPHENYL)UREA” is a compound that Sigma-Aldrich provides to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C18H20N2O6 .


Molecular Structure Analysis

The molecular structure of a related compound, “N-(3,4-DIMETHOXYBENZOYL)-N’-(3,4-DIMETHOXYPHENYL)UREA”, has a linear formula of C18H20N2O6 .


Chemical Reactions Analysis

A paper discusses the reactions of benzyl halides, which are widely used as alkylation reagents in drug synthesis . They are potential genotoxic impurities (PGTIs) required to be controlled at trace levels .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a related compound, “N-(3,4-DIMETHOXYBENZOYL)-N’-(3,4-DIMETHOXYPHENYL)UREA”, it has a molecular weight of 360.37 .

Scientific Research Applications

Synthesis of Piperidine Derivatives:

Types of Piperidine Derivatives: Pharmaceutical Applications: Biological Evaluation of Piperidine-Based Drugs:

Corrosion Inhibition Properties of 3,4-Dimethoxy Phenyl Thiosemicarbazone

Availability and Chemical Properties

Safety and Hazards

The safety data sheet for a related compound, “3,4-dimethoxybenzoyl chloride”, indicates that it is water-reactive and reacts violently with water . Contact with water liberates toxic gas . It causes burns by all exposure routes and is harmful if swallowed, inhaled, or absorbed through the skin .

properties

IUPAC Name

N-(3,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-12-11-16(15-19(18)27-2)20(24)23(17-9-5-3-6-10-17)21(25)22-13-7-4-8-14-22/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKHJFBZZPDYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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